An In-depth Technical Guide to the Putative Mechanism of Action of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
An In-depth Technical Guide to the Putative Mechanism of Action of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. As a member of the substituted 3-benzazepine chemical class, its molecular action is primarily inferred through structural analogy to well-characterized compounds, most notably the selective D1/D5 receptor partial agonist, SKF-38393. This document synthesizes the available data on related compounds to propose a primary mechanism centered on the modulation of the dopamine D1 receptor. Secondary, exploratory mechanisms involving serotonergic pathways are also discussed. To empower researchers, this guide includes detailed, field-proven experimental protocols for the empirical validation of these hypotheses, including radioligand binding and functional cAMP assays. All assertions are grounded in authoritative references to ensure scientific integrity.
Introduction to the 3-Benzazepine Scaffold
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in neuropharmacology, forming the core of numerous compounds that exhibit high affinity and selectivity for dopamine receptors.[1] Dopamine receptors, critical G-protein coupled receptors (GPCRs) in the central nervous system, are implicated in motor control, cognition, and emotion, making them key targets in the pathophysiology and treatment of neuropsychiatric diseases like Parkinson's disease and schizophrenia.[1][2]
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a derivative of this core structure. While direct, in-depth pharmacological data for this specific molecule is limited in publicly accessible literature, its mechanism can be predicted with a high degree of confidence based on its close structural relationship to prototypical benzazepines. The most critical analog for this analysis is SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol), a foundational research tool that acts as a selective partial agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[3][4] The structural similarity suggests that 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride likely engages similar molecular targets.
Core Putative Mechanism: Dopamine D1 Receptor Modulation
The primary hypothesized mechanism of action for 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is the modulation of the dopamine D1 receptor. This hypothesis is built upon the extensive characterization of structurally related benzazepines.
Causality Through Structural Analogy
The 3-benzazepine core is the key pharmacophore responsible for docking into the dopamine receptor binding pocket. Substitutions on the aromatic ring, such as the methoxy group at the 7-position in the title compound, significantly influence receptor affinity and functional activity (i.e., whether the compound acts as an agonist, antagonist, or partial agonist). In the well-studied agonist SKF-38393, hydroxyl groups at positions 7 and 8 are critical for its D1 receptor activity.[3] A methoxy group, as a hydrogen bond acceptor and a group that influences electronic properties, is a common modification in medicinal chemistry to fine-tune ligand-receptor interactions and improve pharmacokinetic properties, such as crossing the blood-brain barrier.[5] Therefore, it is mechanistically plausible that the 7-methoxy substitution preserves affinity for the D1 receptor while potentially altering the potency and efficacy profile compared to its hydroxylated counterparts.
The Dopamine D1 Receptor Signaling Cascade
Dopamine D1-like receptors (D1 and D5) are canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein.[1] Agonist binding to the D1 receptor induces a conformational change, leading to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, ultimately modulating neuronal excitability and gene expression.
Caption: Putative D1 receptor signaling pathway activated by a benzazepine agonist.
Exploratory Mechanisms: Serotonergic Activity
While the primary mechanism is likely dopaminergic, there is evidence that some benzazepine derivatives can interact with other neurotransmitter systems.[2] Preliminary studies on related compounds suggest potential antidepressant-like effects, which may be mediated through interactions with serotonin (5-HT) systems.[2][6] The methoxy functional group is present in many potent serotonin receptor ligands, such as 5-methoxytryptamines, which are known to act as agonists at various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[7][8] Therefore, a comprehensive characterization of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride should include screening for activity at key serotonin receptors to build a complete pharmacological profile.
Experimental Characterization Protocols
To empirically determine the mechanism of action, a series of well-established assays must be performed. The following protocols are designed as self-validating systems to ensure trustworthy and reproducible results.
Protocol 1: Radioligand Binding Assay for D1 Receptor Affinity (Ki)
This protocol determines the affinity of the test compound for the dopamine D1 receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To calculate the equilibrium dissociation constant (Ki) of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride at the human dopamine D1 receptor.
Materials:
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Cell membranes from HEK293 cells stably expressing the human dopamine D1 receptor.
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Radioligand: [³H]SCH 23390 (a potent D1 antagonist).
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Non-specific binding control: Butaclamol (10 µM).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Test Compound: 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, dissolved in appropriate vehicle (e.g., DMSO).
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96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Methodology:
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Compound Preparation: Perform a serial dilution of the test compound to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
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Assay Setup: In a 96-well plate, add in order:
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50 µL of Assay Buffer.
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25 µL of vehicle (for total binding), 10 µM Butaclamol (for non-specific binding), or test compound at various concentrations.
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25 µL of [³H]SCH 23390 at a final concentration near its Kd (e.g., 0.5 nM).
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100 µL of cell membrane preparation (containing 10-20 µg of protein).
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Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
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Data Analysis:
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Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay - cAMP Accumulation (EC₅₀)
This protocol measures the functional consequence of receptor binding by quantifying the production of the second messenger, cAMP, following stimulation by the test compound.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride as a D1 receptor agonist.
Materials:
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CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
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Cell culture medium, 96-well cell culture plates.
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Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
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Full agonist control (e.g., SKF-81297).
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Test Compound at various concentrations.
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cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
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Cell Plating: Seed the D1-expressing cells into a 96-well plate and grow to ~90% confluency.
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Pre-incubation: Aspirate the growth medium and replace it with stimulation buffer containing a PDE inhibitor (IBMX). Incubate for 30 minutes at 37°C. The causality here is critical: inhibiting PDEs prevents the rapid breakdown of newly synthesized cAMP, thus amplifying the signal for reliable detection.
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Stimulation: Add the test compound at various concentrations (and the full agonist control) to the wells.
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Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
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Cell Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
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Data Analysis:
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Plot the cAMP concentration against the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
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Compare the Eₘₐₓ of the test compound to that of the full agonist to determine if it is a full or partial agonist.
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Quantitative Pharmacological Data (Comparative)
No direct binding data for 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is readily available. However, the data for the reference compound SKF-38393 provides a critical benchmark for its expected D1-like receptor selectivity.
| Compound | Receptor | Affinity (pKi) | Ki (nM) | Receptor Family | Reference |
| (±)-SKF-38393 | Dopamine D1 | 9.0 | ~1 | D1-like | |
| Dopamine D5 | 9.3 | ~0.5 | D1-like | ||
| Dopamine D2 | 6.8 | ~158 | D2-like | ||
| Dopamine D3 | 5.3 | ~5012 | D2-like | ||
| Dopamine D4 | 6.0 | ~1000 | D2-like |
Table 1: Binding affinities of the reference D1-like agonist SKF-38393 at human dopamine receptors. This demonstrates high affinity and selectivity for D1-like vs. D2-like receptors.
Conclusion and Future Directions
Based on robust evidence from structurally analogous compounds, the primary mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is hypothesized to be the modulation of the dopamine D1 receptor, likely as a partial or full agonist. Its pharmacological profile is predicted to show high selectivity for D1-like receptors over D2-like receptors. Secondary interactions with serotonin receptors remain a plausible but unconfirmed mechanism that warrants investigation.
The immediate future direction for any research program involving this compound is the empirical validation of these hypotheses using the detailed protocols provided in this guide. Further studies should also include selectivity profiling against a broad panel of GPCRs and in vivo behavioral assays to correlate receptor-level activity with functional outcomes in the central nervous system.
References
- 1. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 3. Skf 38393 | C16H17NO2 | CID 1242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SKF-38,393 - Wikipedia [en.wikipedia.org]
- 5. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 6. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 7. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
